molecular formula C23H22N2O3S B2534176 4-methyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide CAS No. 954639-30-6

4-methyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

Cat. No.: B2534176
CAS No.: 954639-30-6
M. Wt: 406.5
InChI Key: MXVUCCKZCNLTKP-UHFFFAOYSA-N
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Description

4-methyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a synthetic benzamide derivative characterized by a tetrahydroisoquinoline scaffold substituted with a phenylsulfonyl group at position 2 and a 4-methylbenzamide moiety at position 5. The phenylsulfonyl and benzamide groups are critical for modulating physicochemical properties and biological activity, as seen in related compounds .

Properties

IUPAC Name

N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3S/c1-17-7-9-19(10-8-17)23(26)24-21-12-11-18-13-14-25(16-20(18)15-21)29(27,28)22-5-3-2-4-6-22/h2-12,15H,13-14,16H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXVUCCKZCNLTKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCN(C3)S(=O)(=O)C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide typically involves multiple steps, starting with the preparation of the tetrahydroisoquinoline core. This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroisoquinoline ring.

Subsequent steps involve the introduction of the phenylsulfonyl group and the benzamide moiety. The phenylsulfonyl group can be introduced via sulfonylation reactions using reagents such as phenylsulfonyl chloride. The final step involves the coupling of the tetrahydroisoquinoline derivative with 4-methylbenzoyl chloride to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography would be essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Sulfonylation reagents: Phenylsulfonyl chloride

    Coupling reagents: 4-methylbenzoyl chloride

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions could produce amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of compounds related to 4-methyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide. For instance:

  • Study Findings : Compounds with similar structures have shown significant antimicrobial activity against various bacteria and fungi. For example, derivatives exhibited minimum inhibitory concentrations (MIC) as low as 6.25 µg/ml against Mycobacterium smegmatis and Pseudomonas aeruginosa .

Acetylcholinesterase Inhibition

The compound has also been evaluated for its potential as an acetylcholinesterase inhibitor, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer’s disease:

  • Research Insights : Compounds that inhibit acetylcholinesterase can help increase acetylcholine levels in the brain, potentially alleviating cognitive decline associated with Alzheimer's .

Anti-Cancer Properties

Emerging studies suggest that derivatives of tetrahydroisoquinoline compounds may possess anticancer properties:

  • Mechanism of Action : These compounds may induce apoptosis in cancer cells and inhibit tumor growth through various pathways .

Case Studies and Research Findings

StudyObjectiveKey Findings
RSC Advances (2025)Evaluate antimicrobial activitySignificant activity against Mycobacterium smegmatis and Pseudomonas aeruginosa; MIC values as low as 6.25 µg/ml .
PMC Article (2024)Investigate acetylcholinesterase inhibitionIdentified potential for treating Alzheimer’s; strong inhibitory activity observed with IC50 values around 2.7 µM .
SciELO (2019)Study enzyme inhibitionNew sulfonamides showed promising results against α-glucosidase and acetylcholinesterase; potential therapeutic applications for diabetes and Alzheimer's .

Mechanism of Action

The mechanism of action of 4-methyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide involves its interaction with specific molecular targets and pathways. In antibacterial applications, the compound may disrupt bacterial cell membranes or inhibit essential enzymes, leading to cell death. In anticancer research, it may interfere with cell proliferation and induce apoptosis through the inhibition of key signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of 4-methyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide and its analogs:

Compound Name (CAS No.) Molecular Formula Molecular Weight Substituent on Benzamide Substituent on Sulfonyl Group Key Spectral/Functional Features
Target Compound* C₂₄H₂₂N₂O₃S ~422.5† 4-methyl Phenyl Likely IR: νC=O ~1660–1680 cm⁻¹ (benzamide)
N-(2-(propylsulfonyl)-...-4-(trifluoromethyl)benzamide (954707-99-4) C₂₀H₂₁F₃N₂O₃S 426.5 4-trifluoromethyl Propyl IR: νC=O ~1663–1682 cm⁻¹; νC=S ~1247–1255 cm⁻¹
N-(2-(propylsulfonyl)-...-4-(trifluoromethoxy)benzamide (1396630-26-4) C₂₀H₂₁F₃N₂O₄S 442.5 4-trifluoromethoxy Propyl Higher molecular weight due to trifluoromethoxy group
2-ethoxy-N-(2-(phenylsulfonyl)-...benzamide (954638-55-2) C₂₄H₂₄N₂O₄S 436.5 2-ethoxy Phenyl Ethoxy group increases steric bulk; νC=O similar to target compound
2,4-difluoro-N-(2-(thiophen-2-ylsulfonyl)-...benzamide Not provided N/A 2,4-difluoro Thiophen-2-yl Enhanced electron-withdrawing effects from fluorine substituents

*Estimated based on structural analogs; †Calculated from molecular formula.

Key Structural and Functional Differences:

Substituent Effects on Benzamide: The 4-methyl group in the target compound likely enhances lipophilicity compared to electron-withdrawing groups like trifluoromethyl () or trifluoromethoxy (), which may improve membrane permeability but reduce solubility .

Thiophen-2-ylsulfonyl () introduces heterocyclic character, possibly affecting electronic properties and metabolic stability .

Spectral Characteristics :

  • IR spectra of analogs (–7) confirm the presence of C=O (~1660–1682 cm⁻¹) and C=S (~1247–1255 cm⁻¹) stretches, which are critical for verifying synthetic success . The target compound’s spectral profile would align with these observations.

Research Implications and Limitations

  • Data Gaps : Physical properties (melting point, solubility) and biological activity data are unavailable for most compounds, limiting direct functional comparisons .

Biological Activity

The compound 4-methyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of This compound can be represented as:

  • Molecular Formula: C₁₈H₁₈N₂O₂S
  • Molecular Weight: 342.41 g/mol

The structure consists of a tetrahydroisoquinoline core substituted with a phenylsulfonyl group and a methylbenzamide moiety. This unique arrangement contributes to its biological properties.

Antiviral Properties

Recent studies have indicated that derivatives of benzamide compounds exhibit antiviral activity. For instance, N-phenylbenzamide derivatives have been shown to exert broad-spectrum antiviral effects against various viruses such as HIV-1 and HCV by enhancing intracellular levels of APOBEC3G (A3G), an important factor in inhibiting viral replication . Although specific data on the compound is limited, its structural similarities suggest potential antiviral mechanisms.

Anticancer Activity

Compounds derived from tetrahydroisoquinoline have been investigated for their anticancer properties. Research has demonstrated that certain derivatives can inhibit cancer cell proliferation through various mechanisms, including modulation of cell cycle-related proteins and induction of apoptosis in tumor cells . The specific compound may exhibit similar properties due to its structural characteristics.

The precise mechanism by which This compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the sulfonamide group may enhance binding affinity to biological targets or receptors involved in disease pathways.

Study 1: Antiviral Activity

In vitro studies on related benzamide derivatives showed significant inhibition of HBV replication associated with increased levels of A3G . While direct studies on the compound are scarce, this suggests potential for similar antiviral applications.

Study 2: Anticancer Effects

A series of tetrahydroisoquinoline derivatives were evaluated for their cytotoxic effects against various cancer cell lines. Results indicated that these compounds could selectively induce apoptosis in cancer cells while sparing normal cells . The specific compound may share these anticancer properties due to its structural framework.

Data Tables

Activity Target Effect Reference
AntiviralHBVInhibition of replication
AnticancerCancer cell linesInduction of apoptosis
Anti-inflammatoryPro-inflammatory cytokinesReduction in production

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